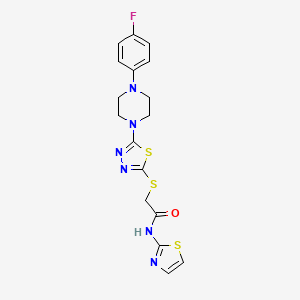![molecular formula C14H11Cl2N5OS2 B2525836 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 886927-80-6](/img/structure/B2525836.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H11Cl2N5OS2 and its molecular weight is 400.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various derivatives for potential therapeutic uses. For instance, a study on the synthesis, characterization, and CNS depressant activity of some Schiff bases derived from similar compounds showed the versatility of these compounds in generating new chemical entities with potential CNS depressant activity (S. Bhattacharjee, J. Saravanan, S. Mohan, 2011). Another research focused on synthesizing derivatives with antimicrobial screening, indicating the broad spectrum of biological activities that can be targeted with these compounds (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Antimicrobial and Antitumor Activity
Several studies have synthesized and tested derivatives for antimicrobial and antitumor activities. A notable example is the synthesis of novel thiazolidinone and acetidinone derivatives, which were screened for their antimicrobial activity against different microorganisms, demonstrating the potential of such compounds in addressing various infectious diseases (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009). Furthermore, research into new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings showed significant antitumor activity in vitro, highlighting the compound's potential in cancer therapy (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anti-Exudative Properties
Research has also explored the anti-exudative properties of pyrolin derivatives, including 2-{[4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il]-sulfanyl}-N-acetamides, indicating the compound's relevance in reducing inflammation and potentially treating conditions associated with excessive exudation (N. Chalenko, P. A. Bezugly, A. O. Sirova, I. Chekman, A. Demchenko, 2019).
Spectroscopic Analysis
Another aspect of scientific research on this compound involves the detailed spectroscopic analysis to understand its structural and electronic properties. For example, vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on the dimer molecule have been studied to gain insights into the compound's stability and reactivity (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes and receptors involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
It’s suggested that the compound may interact with its targets through the formation of covalent bonds, hydrogen bonds, or other types of non-covalent interactions . The presence of the thiophen-2-yl and 1,2,4-triazol-3-yl groups in the molecule may contribute to its binding affinity and selectivity .
Biochemical Pathways
Thiazole derivatives, which share structural similarities with this compound, have been found to affect a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
The solubility of the compound in various solvents suggests that it may have good bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility in various solvents suggests that it may be stable in a variety of environments .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-9-4-3-8(6-10(9)16)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZGCPSRCRTXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
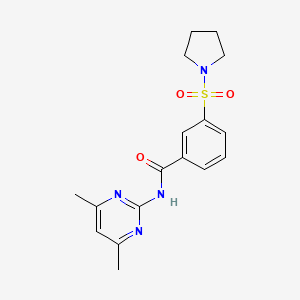
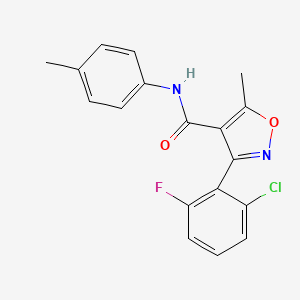

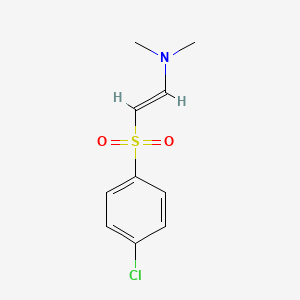
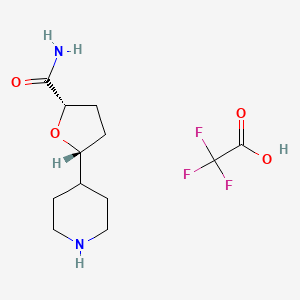
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

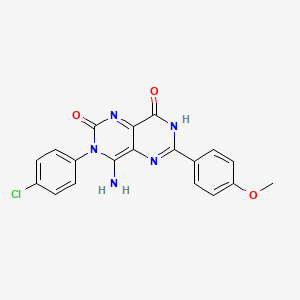
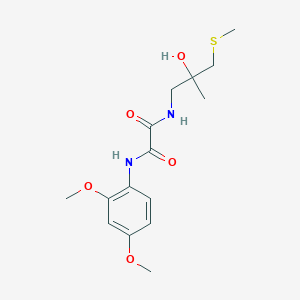
![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)
![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)
